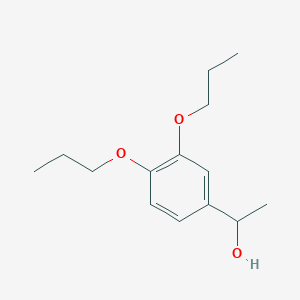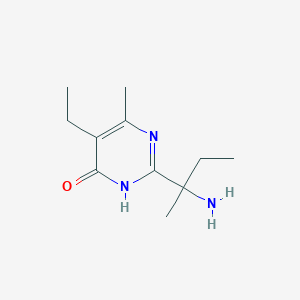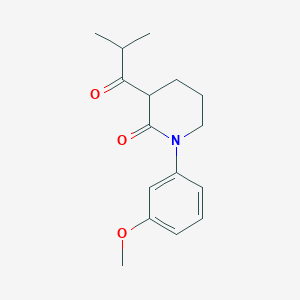
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and a 2-methylpropanoyl group
準備方法
The synthesis of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methoxyphenyl group using a suitable reagent.
Addition of the 2-Methylpropanoyl Group: The final step involves the acylation of the piperidine ring with a 2-methylpropanoyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
化学反応の分析
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidine: Lacks the ketone group, resulting in different chemical properties and reactivity.
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 3-methoxyphenyl and 2-methylpropanoyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-11(2)15(18)14-8-5-9-17(16(14)19)12-6-4-7-13(10-12)20-3/h4,6-7,10-11,14H,5,8-9H2,1-3H3 |
InChIキー |
QYKQRJOTUZNLTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


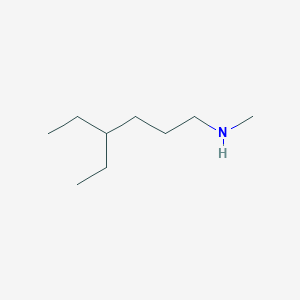
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)
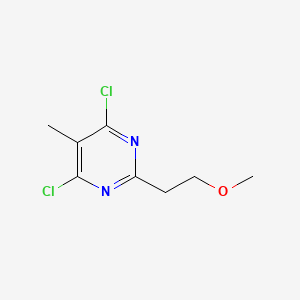
![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
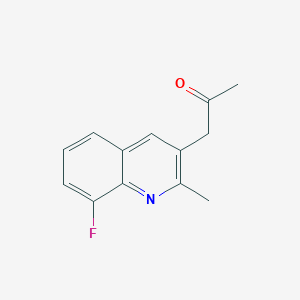
![(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13249364.png)
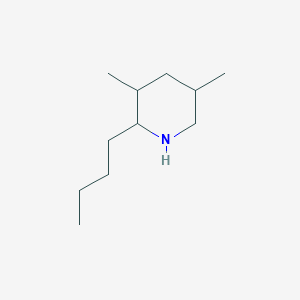
amine](/img/structure/B13249372.png)
![1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13249385.png)

![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
amine](/img/structure/B13249397.png)
